N-[4-[beta-(5-Methylpyrazine-2-carboxaMido)ethyl]phenylsulfonyl]Methylurethane

hypoglycemia safety pharmacoepidemiology

Glipizide (CAS 33288-74-3), also known as CP 28720 or K 4024, is a second-generation sulfonylurea oral hypoglycemic agent that stimulates insulin secretion from pancreatic β-cells by binding to the SUR1 subunit of ATP-sensitive potassium (KATP) channels, leading to channel closure, membrane depolarization, and calcium-dependent insulin exocytosis. Compared to first-generation sulfonylureas such as tolbutamide and chlorpropamide, glipizide exhibits approximately 100-fold greater intrinsic hypoglycemic potency on a weight basis due to the presence of a non-polar side chain substitution on the arylsulfonylurea nucleus.

Molecular Formula C16H18N4O5S
Molecular Weight 378.4 g/mol
CAS No. 33288-74-3
Cat. No. B130023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-[beta-(5-Methylpyrazine-2-carboxaMido)ethyl]phenylsulfonyl]Methylurethane
CAS33288-74-3
SynonymsN-[[4-[2-[[(5-Methyl-2-pyrazinyl)carbonyl]amino]ethyl]phenyl]sulfonyl]carbamic Acid Methyl Ester;  N-[4-[β-(5-Methylpyrazine-2-carboxamido)ethyl]phenylsulfonyl]methylurethane; 
Molecular FormulaC16H18N4O5S
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)OC
InChIInChI=1S/C16H18N4O5S/c1-11-9-19-14(10-18-11)15(21)17-8-7-12-3-5-13(6-4-12)26(23,24)20-16(22)25-2/h3-6,9-10H,7-8H2,1-2H3,(H,17,21)(H,20,22)
InChIKeyLCIIQNPZVOQTFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glipizide (CAS 33288-74-3): Second-Generation Sulfonylurea Procurement & Selection Baseline


Glipizide (CAS 33288-74-3), also known as CP 28720 or K 4024, is a second-generation sulfonylurea oral hypoglycemic agent that stimulates insulin secretion from pancreatic β-cells by binding to the SUR1 subunit of ATP-sensitive potassium (KATP) channels, leading to channel closure, membrane depolarization, and calcium-dependent insulin exocytosis [1]. Compared to first-generation sulfonylureas such as tolbutamide and chlorpropamide, glipizide exhibits approximately 100-fold greater intrinsic hypoglycemic potency on a weight basis due to the presence of a non-polar side chain substitution on the arylsulfonylurea nucleus [1]. As a widely genericized molecule available in both immediate-release and extended-release formulations, glipizide remains a cornerstone of cost-sensitive type 2 diabetes management globally [2].

Why Glipizide (CAS 33288-74-3) Cannot Be Freely Interchanged with Glyburide or Glimepiride


Although all second-generation sulfonylureas share a common insulin secretagogue mechanism via SUR1 binding, they diverge substantially in receptor affinity, tissue selectivity profiles (SUR1 vs. SUR2A/SUR2B), pharmacokinetic half-lives, metabolite activity, and insulin secretion patterning [1]. These pharmacodynamic and pharmacokinetic differences produce clinically meaningful divergence in severe hypoglycemia risk, cardiovascular safety signals, dosing flexibility, and renal suitability—as demonstrated in both direct head-to-head trials and large real-world target trial emulations [2]. Consequently, formulary substitution of glipizide with glyburide or glimepiride without accounting for these differentiated properties may expose patients to avoidable adverse outcomes, particularly in elderly, renally impaired, or cardiovascularly compromised populations [2].

Glipizide (CAS 33288-74-3) Quantitative Differentiation Evidence: Head-to-Head and Comparative Data


Severe Hypoglycemia Risk: Glipizide Demonstrates the Lowest Rate Among Second-Generation Sulfonylureas

In a target trial emulation of 314,699 adults with type 2 diabetes and moderate cardiovascular risk, glipizide was associated with the lowest risk of severe hypoglycemia among the three major second-generation sulfonylureas. Glyburide carried a 43% higher risk of severe hypoglycemia compared with glipizide (HR 1.43, 95% CI 1.23–1.65), while glipizide demonstrated an 18% lower risk compared with glimepiride (HR 0.82, 95% CI 0.77–0.87) [1]. These findings are corroborated by an independent retrospective cohort study of Medicaid beneficiaries that ranked standardized serious hypoglycemia occurrence rates as: glyburide > glimepiride > glipizide, with adjusted hazard ratios versus metformin of 3.95 (95% CI 3.66–4.26), 3.28 (2.98–3.62), and 2.57 (2.38–2.78), respectively [2].

hypoglycemia safety pharmacoepidemiology sulfonylurea

Pancreatic SUR1 Tissue Selectivity at Therapeutic Concentrations: Glipizide vs. Glyburide/Glimepiride

A systematic review of 27 electrophysiological studies determined that at estimated therapeutic steady-state concentrations (CSS), glipizide selectively occupies pancreatic SUR1 receptors while remaining below the IC50 for cardiac SUR2A and vascular SUR2B isoforms. Specifically, glipizide CSS lies between the IC50 values for SUR1 and SUR2A/SUR2B, indicating pancreatic-selective binding. In contrast, the CSS for glyburide (glibenclamide) and glimepiride exceeds IC50 values for all three receptor isoforms (SUR1, SUR2A, SUR2B), indicating non-selective binding that may inhibit ischemic preconditioning—an endogenous cardioprotective mechanism [1]. Potencies to inhibit SUR1/KIR6.2 and SUR2B/KIR6.2 channels were 3- to 6-fold higher than binding affinities, with steeper concentration-inhibition relations (Hill coefficients 1.23–1.32) than binding curves (0.93–1.06) [2].

SUR1 selectivity SUR2A SUR2B ischemic preconditioning cardiovascular safety

Shortest Elimination Half-Life and Most Rapid Absorption Among Second-Generation Sulfonylureas

Glipizide demonstrates the most rapid absorption and shortest elimination half-life in its class. Peak plasma concentrations occur 1–3 hours after a single oral dose, with a terminal elimination half-life of 2–5 hours (immediate-release formulation) [1]. In direct pharmacokinetic comparison, glyburide exhibits a substantially longer half-life of 7–10 hours [2], while glimepiride has an intermediate half-life of approximately 5–9 hours. Glipizide also has complete oral bioavailability (100% for immediate-release) [1], and its absorption, though delayed by food by approximately 40 minutes, remains essentially complete [3]. The short half-life translates clinically to a lower risk of prolonged hypoglycemia: glipizide's risk of long-lasting hypoglycemia has been described as 'minute' in direct comparison with glibenclamide [3].

pharmacokinetics half-life Tmax bioavailability dosing flexibility

99-Fold Greater Hypoglycemic Potency vs. Tolbutamide: Quantitative Potency Comparison

In controlled experimental conditions using the normal conscious dog model, glipizide demonstrated 99-fold greater hypoglycemic potency than tolbutamide on a weight basis and 163-fold greater potency on a molar basis [1]. This potency differential is attributable to the non-polar side chain characteristic of second-generation sulfonylureas, which markedly enhances binding affinity to the SUR1 receptor [2]. Clinically, this translates to typical therapeutic doses of 5–20 mg/day for glipizide versus 500–3,000 mg/day for tolbutamide, reflecting the approximately 100-fold potency advantage. Additionally, glipizide's hypoglycemic action was shown to occur much earlier than that of glibenclamide (glyburide), with maximal effect reached at approximately 30 minutes after intravenous administration [1].

potency tolbutamide first-generation dose equivalence SUR1 binding

Differential Insulin Secretion Pattern: Postprandial Amplification by Glipizide vs. Basal Augmentation by Glyburide

A 12-month crossover study in 14 NIDDM patients directly compared the insulinotropic profiles of glipizide (mean final dose 15.2 ± 2.2 mg/day) and glyburide (14.7 ± 2.4 mg/day). Postprandial glipizide plasma levels were higher than glyburide, while fasting glyburide concentrations exceeded those of glipizide. Glipizide therapy evoked higher postprandial insulin concentrations, whereas basal insulin concentrations were higher during glyburide treatment [1]. This pharmacodynamic divergence was confirmed in a separate 15-month randomized trial where both agents comparably reduced HbA1c, but glipizide exhibited greater reduction in fasting plasma glucose and 2-hour postprandial plasma glucose at the 6-month time point [2].

insulin secretion postprandial basal insulin pharmacodynamics meal response

Inactive Metabolite Profile: Glipizide vs. Glyburide in Renal Impairment Suitability

Glipizide undergoes hepatic metabolism to pharmacologically inactive metabolites, with approximately 80% renal excretion of these inactive forms and 20% fecal elimination [1]. In contrast, glyburide produces metabolites that retain inactive or weakly active hypoglycemic activity and relies on approximately 50% renal excretion [1]. This metabolic distinction has direct clinical consequences: glyburide is contraindicated or requires avoidance in patients with estimated GFR <60 mL/min due to accumulation risk and resultant hypoglycemia, whereas glipizide requires no dosage adjustment in renal impairment [2]. Glimepiride similarly produces metabolites with inactive or weakly active properties [1], but the combined evidence from hypoglycemia risk data and tissue selectivity studies strengthens glipizide's standing as the preferred sulfonylurea for renally compromised populations.

metabolites renal impairment CKD drug safety excretion

Glipizide (CAS 33288-74-3): High-Value Research and Procurement Application Scenarios


Formulary Selection for Elderly and High-Hypoglycemia-Risk Populations

Glipizide's demonstrated lowest severe hypoglycemia rate among second-generation sulfonylureas—with an 18% lower risk versus glimepiride and 43% lower versus glyburide [1]—makes it the rational first-line sulfonylurea choice for health systems serving elderly populations, patients with cognitive impairment, or those with irregular nutritional intake. Its short half-life (2–5 hours) further reduces the probability of prolonged nocturnal hypoglycemia, and its rapid onset enables meal-timed dosing without the need for extended pharmacokinetic coverage [2]. Procurement teams should prioritize glipizide in formulary tiers for geriatric and long-term care settings where hypoglycemia-related emergency department visits carry substantial human and economic costs.

Renal-Safe Diabetes Management in CKD-Prevalent Populations

Glipizide's exclusively inactive hepatic metabolites and lack of requirement for renal dosage adjustment [3] position it uniquely within the sulfonylurea class for use in patients with chronic kidney disease (CKD stages 3–5). Unlike glyburide, which is contraindicated when GFR <60 mL/min due to accumulation of weakly active renally excreted metabolites [3], glipizide can be maintained throughout renal function decline without dose modification. This is particularly relevant for integrated health systems and national procurement programs in regions with high CKD burden, where glipizide offers a single-agent sulfonylurea solution that avoids treatment interruption or switching as renal function deteriorates.

Cost-Sensitive Large-Scale Procurement with Generic Market Maturity

As a long-genericized molecule available from multiple manufacturers worldwide, glipizide offers procurement predictability with established supply chain resilience [4]. Its high relative potency (99× tolbutamide by weight) [5] means that small API quantities suffice per patient-year, potentially reducing per-unit manufacturing and logistics costs at scale. When combined with its clinical differentiation—lowest hypoglycemia risk, pancreatic-selective SUR1 binding, and renal safety—glipizide represents a high-value procurement choice where both clinical safety and per-patient cost are decision drivers [1].

Research Use as a Reference Sulfonylurea in Comparative Diabetes Studies

Glipizide's well-characterized pharmacokinetic profile (100% bioavailability, 2–5 h half-life, hepatic hydroxylation to inactive metabolites) [2] and its defined SUR1 selectivity pattern (CSS between SUR1 and SUR2 IC50 values) [6] make it an ideal reference compound for preclinical and clinical studies comparing novel antidiabetic agents against sulfonylurea background therapy. The availability of high-purity glipizide reference standards (≥99.75% purity) supports reproducible experimental conditions. Its distinct insulin secretion pattern—preferential postprandial amplification rather than basal augmentation [7]—provides a pharmacodynamic comparator phenotype useful in mechanistic studies of beta-cell function and insulin secretion dynamics.

Quote Request

Request a Quote for N-[4-[beta-(5-Methylpyrazine-2-carboxaMido)ethyl]phenylsulfonyl]Methylurethane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.